Product packaging for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-(Cat. No.:)

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

Cat. No.: B13923253
M. Wt: 154.21 g/mol
InChI Key: UNFBSQCHFFNRHB-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B13923253 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-4-2-8(3-5-10)6-9-7(8)11/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFBSQCHFFNRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Spirocyclic and Diazaspirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, which are characterized by two rings connected through a single common atom, have garnered significant attention in modern organic chemistry. univ.kiev.ua Their rigid, three-dimensional structures provide a distinct advantage over traditional flat, aromatic systems in the design of bioactive molecules. nih.gov This rigidity allows for a precise spatial arrangement of functional groups, which can lead to enhanced interaction with the three-dimensional binding sites of biological targets. nih.gov The synthesis of these complex structures is a challenging but important area of research, with various methods being developed to construct the spiro carbon center. digitellinc.com

Diazaspirocyclic systems, a subset of spirocycles containing two nitrogen atoms within the ring structures, are of particular interest. These frameworks are often explored as bioisosteres for other common cyclic motifs in drug molecules, such as piperazine (B1678402). mdpi.com The incorporation of a diazaspiro core can influence a molecule's physicochemical properties, including solubility and metabolic stability. The unique architecture of diazaspiro compounds, such as those based on the 2,7-diazaspiro[3.5]nonane core, makes them valuable scaffolds in the development of novel chemical entities.

Significance of Nitrogen Containing Heterocycles As Scaffolds in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and biologically active compounds. univ.kiev.ua Their prevalence is highlighted by the fact that a majority of small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle. The significance of these scaffolds stems from the unique properties imparted by the nitrogen atom(s).

The presence of nitrogen atoms in a cyclic system can introduce basicity, and the ability to form hydrogen bonds as both donors and acceptors. These interactions are crucial for the high-affinity and selective binding of drug molecules to their biological targets, such as enzymes and receptors. Furthermore, the nitrogen atoms provide synthetic handles for the introduction of various substituents, allowing for the fine-tuning of a compound's pharmacological profile through the exploration of structure-activity relationships (SAR). Lactams, which are cyclic amides, are a particularly important class of nitrogen-containing heterocycles with a wide range of biological activities. rsc.org

Overview of 2,7 Diazaspiro 3.5 Nonan 1 One, 7 Methyl Within Contemporary Research Paradigms

While extensive research specifically on 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is not widely published, the parent scaffold and its derivatives have been explored in several contemporary research areas, indicating the potential of this specific compound. The core structure, 2,7-diazaspiro[3.5]nonan-1-one, has been synthesized and evaluated for its cholinergic properties. researchgate.net

More broadly, the 2,7-diazaspiro[3.5]nonane scaffold is a key component in the design of potent and selective therapeutic agents. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as covalent inhibitors of KRAS G12C, a critical oncogenic protein that has been historically difficult to target. nih.govresearchgate.net X-ray crystallography has shown that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety can bind to the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net This highlights the utility of the 2,7-diazaspiro[3.5]nonane core in developing anticancer therapies.

In a different therapeutic area, derivatives of 7-azaspiro[3.5]nonane have been optimized as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of diabetes. nih.gov The "-1-one" component of the target compound signifies a lactam, a structural motif found in numerous bioactive compounds, including the renowned β-lactam antibiotics. digitellinc.comrsc.org Spiro-β-lactams, which share structural similarities, have been investigated for a range of biological activities, including antimicrobial and anti-HIV properties. nih.govresearchgate.net The "7-methyl-" substitution represents a specific chemical modification aimed at exploring the SAR of this scaffold, potentially influencing its binding affinity, selectivity, or pharmacokinetic properties.

Properties of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-
PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
CAS NumberData not publicly available
Physical StateData not publicly available

Research Scope and Objectives Pertaining to the Compound and Its Chemical Space

Historical and Current Approaches to Spirocyclic Lactam Synthesis

The synthesis of spirocyclic lactams, a prominent structural motif in medicinal chemistry, has been an area of continuous development. Historically, the construction of these strained ring systems often relied on multi-step sequences with limited control over stereochemistry. Classical methods frequently involved intramolecular cyclization reactions of appropriately functionalized precursors.

In recent decades, more sophisticated and efficient methods have emerged. The Staudinger ketene-imine cycloaddition, a powerful tool for the formation of β-lactam rings, has been adapted for the synthesis of spirocyclic variants. nih.gov This [2+2] cycloaddition reaction between a ketene (B1206846) and a cyclic imine or a derivative thereof provides direct access to the spiro-β-lactam core. nih.gov Furthermore, transition metal-catalyzed reactions, such as ring-closing metathesis and carbonylation reactions, have enabled the construction of diverse spirocyclic lactam frameworks with high efficiency and selectivity. uc.pt The use of chiral catalysts in these transformations has also opened avenues for the asymmetric synthesis of enantiomerically enriched spirocyclic lactams. rsc.org

Modern approaches also include multicomponent reactions and cascade sequences, which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. rsc.org These strategies offer advantages in terms of atom economy and operational simplicity. The continual evolution of these synthetic methods provides a robust toolbox for the synthesis of novel spirocyclic lactams like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-.

Targeted Synthesis of the 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- Core Structure

The synthesis of the specific 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- scaffold requires a carefully designed strategy to assemble the bicyclic system with the desired functionalization.

Retrosynthetic Analysis and Key Disconnections for the Spiro[3.5]nonane Framework

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The primary disconnection can be made at the amide bond of the β-lactam ring, leading back to a substituted piperidine (B6355638) precursor. This approach simplifies the target to a more accessible 4-amino-4-(carboxymethyl)piperidine derivative. Further disconnection of the piperidine ring can then be envisioned, often starting from a readily available piperidone derivative.

Cyclization Strategies for the Diazaspiro[3.5]nonane System Construction

The construction of the 2,7-diazaspiro[3.5]nonane core can be achieved through several cyclization strategies. A common approach begins with a protected 4-piperidone (B1582916). nih.gov For instance, a multi-step synthesis has been reported for a related N-protected 2,7-diazaspiro[3.5]nonane, which provides a blueprint for assembling the core structure. This typically involves the formation of a functionalized piperidine intermediate that can undergo subsequent intramolecular cyclization to form the azetidine (B1206935) ring. nih.gov

One plausible route involves the conversion of a 4-piperidone derivative to a 4-cyano-4-aminomethylpiperidine intermediate. Subsequent reduction of the nitrile and cyclization would furnish the 2,7-diazaspiro[3.5]nonane skeleton. The formation of the β-lactam ring can then be achieved in a separate step.

Introduction and Functionalization of Nitrogen Atoms within the Spirocycle

The introduction of the two nitrogen atoms is a key aspect of the synthesis. In many synthetic routes, these nitrogen atoms are introduced early in the sequence, often starting from nitrogen-containing precursors. For example, the synthesis of related diazaspirocycles has been achieved through intramolecular Friedel-Crafts reactions of precursors containing both nitrogen atoms. nih.gov

Once the diazaspirocyclic core is established, the differential protection of the two nitrogen atoms is crucial for selective functionalization. One nitrogen atom needs to be part of the lactam ring (N2), while the other (N7) is methylated. This can be achieved by using orthogonal protecting groups, which can be selectively removed to allow for the desired chemical transformations at each nitrogen center.

Regioselective Methylation at the N7 Position

The final step in the synthesis of the target molecule is the regioselective methylation of the nitrogen atom at the 7-position. This requires the N2 nitrogen to be part of the lactam and the N7 nitrogen to be a secondary amine. Standard N-methylation conditions can then be employed. A common and effective method for this transformation is reductive amination, which involves the reaction of the secondary amine with formaldehyde (B43269) in the presence of a reducing agent such as sodium borohydride. mdpi.com This method is generally high-yielding and proceeds under mild conditions. mdpi.com

The table below summarizes a plausible synthetic sequence for the target compound based on related syntheses.

StepReactionKey Reagents and ConditionsProduct
1Formation of a protected 4-aminomethyl-4-cyanopiperidine4-piperidone derivative, Strecker-type reactionProtected 4-aminomethyl-4-cyanopiperidine
2Reduction of nitrile and cyclizationReducing agent (e.g., LiAlH4)Protected 2,7-diazaspiro[3.5]nonane
3Selective deprotection of N2Deprotection agent specific to the protecting groupN7-protected 2,7-diazaspiro[3.5]nonane
4Lactam formationAcylation followed by intramolecular cyclizationN7-protected 2,7-diazaspiro[3.5]nonan-1-one
5Deprotection of N7Deprotection agent specific to the protecting group2,7-Diazaspiro[3.5]nonan-1-one
6N-methylationFormaldehyde, Sodium borohydride2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Forms

The development of stereoselective syntheses for spirocyclic lactams is of significant interest due to the importance of chirality in biological activity. Asymmetric synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core can be approached through several strategies. One method involves the use of a chiral auxiliary to control the stereochemistry during the construction of the spirocyclic framework.

Alternatively, an asymmetric catalytic approach could be employed. For instance, a chiral catalyst could be used in a key bond-forming reaction, such as a cycloaddition or a cyclization step, to induce enantioselectivity. rsc.org The stereoselective synthesis of spiro-β-lactams has been achieved through the [2+2] cycloaddition of ketenes with chiral imines. nih.gov

In the absence of an efficient asymmetric synthesis, chiral resolution of the racemic mixture of 2,7-Diazaspiro[3.5]nonan-1-one or a suitable precursor can be performed. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. wikipedia.org The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to afford the individual enantiomers. Another common technique is chiral chromatography, where the racemic mixture is separated on a chiral stationary phase. mdpi.com

The table below outlines common chiral resolution techniques.

TechniqueDescription
Diastereomeric Salt Formation The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.
Chiral Chromatography The enantiomers are separated based on their differential interactions with a chiral stationary phase in a chromatography column.
Enzymatic Resolution An enzyme is used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

Asymmetric Induction in Key Ring-Forming Steps

Asymmetric induction in the key ring-forming steps is a critical strategy for establishing the desired stereochemistry in spirocyclic lactams. For analogues of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, this can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

One common approach involves the use of chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of a cyclization reaction. For instance, a chiral amine can be used to form an enamine intermediate, which then undergoes a diastereoselective intramolecular cyclization. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched spirocyclic lactam.

Alternatively, chiral catalysts can be employed to facilitate enantioselective ring formation. For example, transition metal catalysts bearing chiral ligands have been successfully used in the asymmetric synthesis of various heterocyclic compounds. A notable example is the use of BINOL-derived chiral bifunctional sulfide (B99878) catalysts in the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones. nii.ac.jp This methodology could potentially be adapted for the synthesis of diazaspirocyclic systems.

Substrate-controlled diastereoselective cyclizations are also a powerful tool. In this approach, existing stereocenters in a linear precursor guide the formation of new stereocenters during the ring-closing step. This strategy is particularly effective when the precursor is derived from a chiral pool starting material.

Diastereoselective and Enantioselective Approaches to 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

Achieving high diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-. Various strategies have been developed for related spirocyclic systems that could be applicable to the target molecule.

Diastereoselective synthesis often relies on intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, a palladium-catalyzed intramolecular Mizoroki–Heck annulation has been used for the diastereoselective formation of N-methylspiroindolines. rsc.org This type of reaction, if applied to a suitably designed precursor, could be a viable route to diastereomerically pure 2,7-diazaspiro[3.5]nonan-1-one derivatives.

Enantioselective approaches frequently utilize chiral catalysts to create the desired stereoisomer from a prochiral starting material. Copper-catalyzed asymmetric hydrofunctionalization of spirocyclopropenyl β-lactams has been demonstrated for the synthesis of chiral spirocyclopropyl β-lactams. hznu.edu.cnacs.org This desymmetrization strategy allows for the rapid preparation of enantio-enriched spirocyclic lactams. hznu.edu.cnacs.org The development of analogous catalytic systems for the 2,7-diazaspiro[3.5]nonane core would be a significant advancement.

The table below summarizes some enantioselective approaches used for the synthesis of related spirocyclic lactams, which could serve as a basis for the development of methods for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-.

Reaction TypeCatalyst/ReagentSubstrate ClassKey FeaturesPotential Applicability
Asymmetric BromolactonizationBINOL-derived chiral bifunctional sulfideα-Allyl carboxylic acidsForms chiral α-spiro-γ-lactones with high enantioselectivity. nii.ac.jpAdaptable for the synthesis of chiral diazaspirocyclic lactams from suitable amino acid derivatives.
Copper-Catalyzed DesymmetrizationCopper catalyst with chiral ligandSpirocyclopropenesDiastereo- and enantioselective hydroborylation and hydrosilylation. hznu.edu.cnacs.orgCould be applied to prochiral diazaspirocyclic precursors to establish stereocenters.
Organocatalytic [3+2] AnnulationChiral phosphine (B1218219) catalyst6-Alkylidenepenicillanates and allenoatesSynthesis of chiral spirocyclopentene-β-lactams. nih.govPotential for constructing the spirocyclic core with control of stereochemistry.

Enzymatic and Organocatalytic Strategies for Chirality Control

Enzymatic and organocatalytic methods offer green and efficient alternatives to metal-based catalysis for establishing chirality in the synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- and its analogues.

Enzymatic Strategies: Enzymes, particularly lipases and lactamases, are highly effective in resolving racemic mixtures through kinetic resolution. In an enzymatic kinetic resolution, one enantiomer of a racemic substrate is selectively transformed into a product, leaving the unreacted substrate enriched in the other enantiomer. For example, γ-lactamases have been used for the kinetic resolution of racemic Vince lactam. nih.gov This approach could be applied to a racemic precursor of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- to obtain the desired enantiomer. Lipases are also widely used for the resolution of alcohols and esters, which could be precursors to the target spirocyclic lactam. mdpi.comyoutube.com

The following table provides examples of enzymatic resolutions that could be relevant for the synthesis of chiral diazaspiro nonanones.

Enzyme ClassReaction TypeSubstrate ExampleKey OutcomeReference
γ-LactamasesKinetic Resolution (Hydrolysis)Racemic Vince lactamSeparation of enantiomers. nih.gov nih.gov
Lipases (e.g., Candida antarctica Lipase B)Kinetic Resolution (Transesterification)Racemic alcohols/estersProduction of enantioenriched alcohols and esters. mdpi.com mdpi.com
MonooxygenasesOxidative Kinetic ResolutionRacemic ketonesFormation of enantioenriched lactones. nih.gov nih.gov

Organocatalytic Strategies: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Chiral amines, amino acids, and their derivatives are commonly used as organocatalysts. For the synthesis of spirocyclic systems, organocatalytic cascade reactions, such as Michael additions followed by cyclization, are particularly attractive. For instance, the organocatalytic Michael addition of N-heterocycles to nitroolefins, promoted by cinchona alkaloid derivatives, can produce Michael adducts with high enantioselectivities. nih.gov Such a strategy could be envisioned for the construction of the 2,7-diazaspiro[3.5]nonane core.

Green Chemistry Principles in the Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

The application of green chemistry principles to the synthesis of complex molecules like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is essential for developing sustainable and environmentally friendly processes.

Solvent-Free and Aqueous Reaction Conditions Development

One of the core principles of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted under neat conditions or with grinding, can significantly reduce waste and simplify product isolation. For example, solvent-free Michael addition reactions have been shown to proceed efficiently. cmu.edu

The use of water as a reaction medium is another highly desirable green approach. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants can facilitate reactions in aqueous media. The synthesis of N-substituted pyrroles has been demonstrated in ethanol, a greener solvent, with water being the only byproduct. nih.gov

Catalyst Development for Sustainable Production of the Compound

The development of sustainable catalysts is a key aspect of green chemistry. This includes the use of biocatalysts, organocatalysts, and recyclable heterogeneous catalysts. As discussed previously, enzymes and small organic molecules can be highly effective for asymmetric synthesis.

Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive for industrial applications. For instance, zinc-containing eco-catalysts supported on montmorillonite (B579905) K10 have been developed for the solvent-free synthesis of amides. nih.gov The development of similar recyclable catalysts for the synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- would represent a significant step towards a more sustainable manufacturing process.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov These features make it an attractive platform for the synthesis of active pharmaceutical ingredients and their intermediates.

The synthesis of N-arylhydroxylamines has been successfully demonstrated using a continuous-flow hydrogenation process. mdpi.com This highlights the potential of flow chemistry for performing selective reductions, which could be a key step in the synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems present in the diazaspiro[3.5]nonane framework.

¹H-¹H Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, establishing the connectivity of adjacent methylene (B1212753) groups within both the azetidine and piperidine rings. For instance, correlations would be expected between the protons at C3 and C4, and among the protons at C5, C6, C8, and C9.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps each proton to its directly attached carbon atom. This experiment allows for the unambiguous assignment of the carbon signals corresponding to the CH₃, CH₂, and quaternary spiro-carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOE cross-peaks could reveal the through-space relationship between the N-methyl group and specific protons on the piperidine ring, helping to define its orientation. emerypharma.com

A representative dataset of expected NMR assignments is detailed below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1 (C=O)-~175.0--
3 (CH₂)~3.10~48.5C1, C4H4
4 (Spiro-C)-~65.0--
5 (CH₂)~1.95~35.0C4, C6H6
6 (CH₂)~2.60~55.0C4, C5, C8, N-CH₃H5, H8
7 (N-CH₃)~2.35 (s, 3H)~46.0C6, C8-
8 (CH₂)~2.60~55.0C4, C6, C9, N-CH₃H6, H9
9 (CH₂)~1.95~35.0C4, C8H8

Variable Temperature NMR Studies for Conformational Dynamics and Ring Flipping

The six-membered piperidine ring in the 2,7-diazaspiro[3.5]nonane system is not planar and can exist in various conformations, most commonly chair or boat forms. Variable Temperature (VT) NMR studies are employed to investigate the dynamics of these conformational changes. nih.gov

At low temperatures, the rate of ring flipping can be slowed sufficiently on the NMR timescale, leading to the appearance of distinct signals for axial and equatorial protons. As the temperature is increased, the rate of conformational interchange accelerates. Eventually, a point known as the coalescence temperature (Tc) is reached where the separate signals for the axial and equatorial protons broaden and merge into a single, time-averaged signal. nih.govresearchgate.net Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the molecule. nih.gov

While solution NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their crystalline, solid form. wikipedia.org This technique is particularly powerful for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

In ssNMR, anisotropic interactions that are averaged out in solution become observable, providing detailed structural information. wikipedia.org For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. Distinct polymorphs would exhibit different chemical shifts for the same carbon or nitrogen atom due to variations in the local electronic environment and crystal packing. This makes ssNMR an essential tool for ensuring the consistency and purity of a specific crystalline form.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive structural information for crystalline materials, offering precise atomic coordinates and a detailed view of the molecular conformation and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction analysis would yield an unambiguous three-dimensional structure of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-. This technique would confirm the connectivity established by NMR and definitively determine bond lengths, bond angles, and torsion angles. The analysis would reveal the precise conformation of both the four-membered azetidinone ring and the six-membered piperidine ring. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable form for such systems. researchgate.net

Furthermore, the crystal structure would reveal how individual molecules pack together in the crystal lattice. This packing is dictated by intermolecular forces, such as hydrogen bonds (if a suitable donor/acceptor is present in a derivative) and van der Waals interactions. In the crystal structure of a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, molecules are linked by N—H⋯O hydrogen bonds to form chains. nih.gov

A table of representative crystallographic data, based on a similar published structure, is provided below. nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)9.630 (2)
b (Å)8.4322 (18)
c (Å)29.848 (7)
α, β, γ (°)90, 90, 90
Volume (ų)2423.8 (9)
Z (molecules/unit cell)8

Co-crystallization Studies for Understanding Intermolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometry. This technique is widely used in pharmaceutical sciences and crystal engineering to study and control intermolecular interactions. soton.ac.uk

For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, co-crystallization studies could be designed to understand its interaction with specific guest molecules. By co-crystallizing it with a molecule containing hydrogen bond donors (e.g., a carboxylic acid), the carbonyl oxygen of the lactam (C1) could act as a hydrogen bond acceptor. The resulting crystal structure would provide precise geometric details of this interaction. Such studies are invaluable for understanding the binding modes of molecules with biological targets, where specific non-covalent interactions govern molecular recognition. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the bonding arrangements within a molecule. For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, these techniques can confirm the presence of key structural features, including the lactam ring, the tertiary amine, and the spirocyclic carbon framework.

The IR spectrum is expected to show a prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactam ring. This band is typically observed in the region of 1650-1700 cm⁻¹, and its precise position can be influenced by ring strain and hydrogen bonding. Another key feature would be the C-N stretching vibrations of the lactam and the tertiary amine, which are expected in the fingerprint region. The C-H stretching vibrations of the methyl group and the aliphatic rings would appear in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the non-polar C-C bonds within the spirocyclic skeleton are expected to be more intense in the Raman spectrum, providing valuable information about the carbon framework. The vibrational modes of the molecule are anticipated to be consistent with those of other spiro-γ-lactams. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Assignment
C-H Stretch (Aliphatic)2850-29602850-2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups.
C=O Stretch (Lactam)16801680Carbonyl stretching of the five-membered lactam ring.
CH₂ Scissoring1450-14701450-1470Bending vibration of the methylene groups in the rings.
C-N Stretch (Amine/Amide)1180-12501180-1250Stretching vibrations of the tertiary amine and lactam C-N bonds.
Spirocyclic SkeletonNot prominent800-1000Symmetric breathing and stretching modes of the spiro-carbon framework.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules, which are non-superimposable on their mirror images. A molecule must lack a plane of symmetry and a center of inversion to be chiral and thus optically active.

Upon examination of the structure of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, it is determined to be an achiral molecule. It possesses a plane of symmetry that bisects the molecule. Due to this symmetry, the compound cannot exist as enantiomers and will not rotate the plane of polarized light. Consequently, it is optically inactive.

Therefore, both Circular Dichroism and Optical Rotatory Dispersion measurements would yield no signal for this compound.

Interactive Data Table: Chiroptical Properties of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-
TechniqueWavelength Range (nm)Predicted SignalReason
Circular Dichroism (CD)190-400NoneThe molecule is achiral and does not absorb left and right circularly polarized light differently.
Optical Rotatory Dispersion (ORD)200-700NoneThe molecule is achiral and does not rotate the plane of polarized light.

Advanced Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the structure of novel compounds through fragmentation analysis and gas-phase conformational studies.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses.

Key fragmentation pathways would likely involve the cleavage of the spirocyclic system. The initial fragmentation could occur at the four-membered ring, which is typically more strained. Subsequent fragmentations could involve the loss of small neutral molecules like CO from the lactam carbonyl, or ethene from the piperidine ring. The N-methyl group could also be lost as a methyl radical or as part of a larger fragment. The study of these fragmentation pathways is crucial for distinguishing between potential isomers. nih.gov The knowledge of fragmentation patterns is highly useful for the recognition of related compounds when developing MS-based analytical methods. nih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
155.12126.09C₂H₅Loss of an ethyl group from the piperidine ring.
155.12112.08C₂H₅NCleavage of the piperidine ring.
155.1298.09C₃H₅OFragmentation involving the lactam ring.
155.1284.08C₄H₇OCleavage of the lactam ring and part of the spiro system.
155.1270.07C₄H₉NOMajor fragmentation of the entire spirocyclic system.

Ion Mobility Mass Spectrometry for Gas-Phase Conformation Studies

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This provides an additional dimension of separation to mass spectrometry, allowing for the characterization of a molecule's three-dimensional structure. For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, IM-MS can provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area.

The spirocyclic nature of this compound imparts a rigid, three-dimensional structure. nih.gov IM-MS could be used to determine the experimental CCS value of the protonated molecule. This value can then be compared to theoretical CCS values calculated for different computationally-modeled conformations to determine the most likely gas-phase structure. While the compound itself is achiral, IM-MS would be a powerful tool to differentiate it from any potential structural isomers, as they would likely exhibit different gas-phase conformations and therefore different CCS values. nih.gov

Interactive Data Table: Predicted Ion Mobility Data for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-
Ion SpeciesPredicted Collision Cross-Section (CCS) in N₂ (Ų)TechniqueSignificance
[M+H]⁺130-140Drift Tube Ion Mobility Spectrometry (DTIMS)Provides an experimental measure of the ion's size and shape in the gas phase, useful for conformational analysis and isomer differentiation.

Reactivity at the Lactam Carbonyl Moiety

The four-membered azetidin-2-one (B1220530) (β-lactam) ring is the most reactive site in the molecule due to significant ring strain. This strain renders the amide bond susceptible to cleavage and the carbonyl carbon highly electrophilic.

The carbonyl carbon of the β-lactam is a prime target for nucleophiles. This reaction typically leads to the opening of the four-membered ring, a process driven by the release of ring strain. A wide variety of nucleophiles, including hydroxides, alkoxides, amines, and organometallic reagents, can initiate this transformation. The regioselectivity of the ring-opening is dictated by the nature of the nucleophile and the substitution pattern on the lactam ring. nih.govnih.gov

For instance, hydrolysis under basic or acidic conditions will cleave the amide bond to yield the corresponding β-amino acid derivative. This reactivity is a cornerstone of the biological activity of β-lactam antibiotics and is a well-documented transformation for a vast array of β-lactam-containing molecules. rsc.org In the context of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, this would result in the formation of a functionalized piperidine-4-carboxylic acid derivative.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Analogous β-Lactams

Nucleophile Reagent/Conditions Product Type Reference
Hydroxide NaOH (aq), Heat β-Amino acid rsc.org
Methoxide NaOMe, MeOH β-Amino ester researchgate.net
Amine R-NH₂, Heat β-Amino amide nih.gov

Note: This table presents generalized reactions for β-lactams as specific examples for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- are not extensively documented.

The lactam carbonyl can be completely reduced to a methylene group, converting the lactam into the corresponding cyclic amine. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly employed for this transformation. organic-chemistry.org The reduction of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- would yield 7-methyl-2,7-diazaspiro[3.5]nonane, a spirocyclic diamine. The chemoselectivity of such reductions can sometimes be challenging, but modern reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have shown high selectivity for the reduction of tertiary lactams in the presence of other functional groups. organic-chemistry.org

Other transformations at the carbonyl group, without ring-opening, are less common due to the high reactivity of the strained ring. However, conversion to a thio-lactam using reagents like Lawesson's reagent is a plausible transformation, which could open up further derivatization pathways.

Transformations Involving the Spirocyclic Nitrogen Atoms

The two nitrogen atoms in the scaffold, one being part of the lactam (N-2) and the other a tertiary amine in the piperidine ring (N-7), exhibit distinct reactivity profiles.

The secondary amine within the lactam ring (N-2) is generally less nucleophilic than the tertiary amine of the piperidine ring due to the electron-withdrawing effect of the adjacent carbonyl group. However, under basic conditions, deprotonation of the N-H bond can generate a highly nucleophilic anion that can readily undergo alkylation or acylation.

The tertiary amine at N-7, being a typical aliphatic amine, is nucleophilic and can be targeted for various transformations. fiveable.me Acylation of this nitrogen can be achieved using acyl chlorides or anhydrides. researchgate.net Given that the molecule already contains two nitrogen atoms, selective mono-acylation can be a challenge. Strategies using temporary protecting groups, such as CO₂, have been developed to control the reactivity of diamines and achieve selective mono-acylation. rsc.org

Alkylation of the N-7 nitrogen is also feasible, leading to the formation of a quaternary ammonium (B1175870) salt. This would impart a positive charge to the molecule and could significantly alter its physical and biological properties.

Table 2: Potential Alkylation and Acylation Reactions

Nitrogen Center Reaction Type Reagents Potential Product
N-2 (Lactam) Alkylation 1. NaH; 2. R-X (e.g., CH₃I) 2-Alkyl-7-methyl-2,7-diazaspiro[3.5]nonan-1-one
N-2 (Lactam) Acylation 1. NaH; 2. RCOCl 2-Acyl-7-methyl-2,7-diazaspiro[3.5]nonan-1-one
N-7 (Piperidine) Acylation RCOCl, Et₃N 7-Acyl-2,7-diazaspiro[3.5]nonan-1-one derivative

The N-methyl group on the piperidine ring is a site for potential functionalization, although it is generally less reactive. Oxidative methods can be employed to functionalize the α-carbon of the N-methyl group. Furthermore, N-dealkylation reactions are known for N-methyl piperidine derivatives, which could provide access to the corresponding secondary amine, opening up avenues for further derivatization at the N-7 position. acs.org

Functionalization of the Spirocyclic Ring System

Beyond the heteroatoms and the carbonyl group, the carbocyclic framework of the spiro[3.5]nonane system offers opportunities for functionalization, primarily through C-H activation strategies. nih.gov The piperidine ring, in particular, has been a subject of extensive research in C-H functionalization. nih.gov

Modern synthetic methods, often employing transition metal catalysis (e.g., rhodium or palladium), allow for the selective introduction of functional groups at positions that are electronically or sterically favored. nih.govresearchgate.net For the piperidine ring in 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, the positions α to the nitrogen (C-6 and C-8) are electronically activated and potential sites for functionalization. acs.org The choice of directing groups and catalysts can influence the regioselectivity of these reactions.

Functionalization of the azetidine ring's methylene groups (C-3) is more challenging due to the ring strain and the generally lower reactivity of these C-H bonds. However, radical-based methods or the use of highly reactive intermediates could potentially achieve substitution at this position. The development of methods for the functionalization of such spirocyclic systems is an active area of research, driven by the desire to create novel three-dimensional molecular scaffolds for various applications. acs.orgnih.gov

Regioselective Substitution on the Spiro[3.5]nonane Core

The reactivity of the 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- core is dictated by the presence of a lactam (a cyclic amide) within the four-membered ring and a tertiary amine in the six-membered ring. These functional groups offer distinct sites for chemical modification. The nitrogen of the lactam is relatively unreactive due to the delocalization of its lone pair into the adjacent carbonyl group. Conversely, the N-methylpiperidine nitrogen is a nucleophilic and basic center.

Regioselective substitution primarily targets the piperidine ring. The presence of the N-methyl group influences the reactivity of the adjacent methylene groups. Strategies for regioselective functionalization often involve the formation of an iminium ion intermediate at the piperidine ring, which can then be attacked by a variety of nucleophiles. acs.org The specific site of substitution (alpha to the nitrogen) can be controlled by the choice of reagents and reaction conditions. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of N-protected piperidines. nih.gov The choice of catalyst and the nature of the protecting group on the nitrogen atom can direct the substitution to different positions on the piperidine ring. nih.gov

Another key aspect of reactivity is the lactam ring. While the amide bond itself is relatively stable, the carbonyl group can undergo nucleophilic attack, although this is less common than reactions on the piperidine moiety. The ring strain of the four-membered β-lactam also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions. nih.gov

A series of substituted 2,7-diazaspiro[3.5]nonan-1-ones have been synthesized to explore their chemical properties. researchgate.net While specific examples for the 7-methyl derivative are not extensively detailed in the literature, the general principles of reactivity for this class of compounds provide a framework for predicting its chemical behavior.

Table 1: Potential Regioselective Substitution Reactions
Reaction TypeTarget SitePotential ReagentsExpected Outcome
α-Amino FunctionalizationC-H bond adjacent to piperidine nitrogenOxidizing agent followed by nucleophileIntroduction of various substituents
Nucleophilic Addition to LactamLactam carbonylStrong nucleophiles (e.g., organometallics)Ring-opening or addition products

Introduction of Diverse Chemical Handles via C-H Activation and Late-Stage Functionalization

Modern synthetic methodologies, such as C-H activation and late-stage functionalization (LSF), offer powerful tools for the direct modification of complex molecules like 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl-. marks-clerk.comresearchgate.net These strategies are particularly valuable in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships (SAR). marks-clerk.comresearchgate.net

C-H activation strategies can enable the direct conversion of typically unreactive C-H bonds into new C-C or C-heteroatom bonds. nih.gov For the 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- scaffold, C-H bonds on the piperidine ring are potential targets for such transformations. Palladium-catalyzed C-H activation has been extensively used for the functionalization of drug-like molecules. researchgate.net For N-alkyl piperidines, selective functionalization at the endo-cyclic α-position to the nitrogen can be achieved through the formation of an iminium ion intermediate. acs.org This allows for the introduction of a variety of carbon-based nucleophiles. acs.org

Late-stage functionalization encompasses a broad range of reactions that can be performed on a complex molecular scaffold at a late stage in a synthetic sequence. marks-clerk.com This approach avoids the need for de novo synthesis of each analog. For the target compound, LSF could be employed to introduce functional groups that modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, the introduction of fluorine atoms or small alkyl groups can have a profound impact on the biological activity of a molecule. researchgate.net

Table 2: Potential C-H Activation and Late-Stage Functionalization Strategies
MethodologyTarget C-H BondsPotential Catalysts/ReagentsPotential Modifications
Palladium-Catalyzed C-H ArylationPiperidine ringPd(OAc)₂, various ligandsIntroduction of aryl or heteroaryl groups
Rhodium-Catalyzed C-H InsertionPiperidine ringRh₂(esp)₂, diazo compoundsIntroduction of ester or keto functionalities
Photoredox-Catalyzed C-H FunctionalizationUnactivated C-H bondsIridium or Ruthenium photocatalystsAlkylation, amination, etc.

2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- as a Precursor in Complex Molecule Synthesis

The 2,7-diazaspiro[3.5]nonan-1-one scaffold serves as a valuable building block for the synthesis of more elaborate and biologically active molecules. Its rigid, three-dimensional structure is an attractive feature in drug design.

Scaffold Diversification Strategies for Analogue Library Generation

Scaffold diversification is a key strategy in drug discovery for exploring a wider chemical space around a core molecular structure. The 2,7-diazaspiro[3.5]nonan-1-one core is well-suited for such diversification. The secondary amine at the 2-position (once the lactam is considered as a protected amine) and the tertiary amine at the 7-position provide orthogonal points for functionalization.

Synthetic Transformations for Accessing Novel Chemical Entities

Beyond simple derivatization, the 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- core can undergo more profound synthetic transformations to generate novel chemical entities. Ring-opening of the β-lactam can provide access to functionalized piperidine derivatives. For example, hydrolysis or reduction of the lactam would yield an amino acid or an amino alcohol, respectively, which could then be used in further synthetic steps.

The combination of the rigid spirocyclic core with the ability to introduce diverse functional groups at multiple positions makes 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- a promising starting point for the synthesis of a wide range of complex and potentially bioactive molecules.

An in-depth review of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical investigations focused solely on "2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-". There are no available research articles or dedicated studies that provide detailed data on its electronic structure, conformational analysis, or in silico predictions of its interactions with biological macromolecules.

General computational chemistry principles can be applied to hypothesize the likely outcomes of such studies. For instance, Density Functional Theory (DFT) would be used to calculate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity. Molecular mechanics and dynamics simulations would be employed to explore its conformational landscape, identifying the most stable three-dimensional structures. However, without specific published research on this particular compound, any detailed discussion would be purely speculative.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables as the primary scientific research is not present in the public domain. The scientific community has not yet published computational studies on "2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-" that would fulfill the requirements of the outlined article structure.

Computational and Theoretical Investigations of 2,7 Diazaspiro 3.5 Nonan 1 One, 7 Methyl

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Molecular Docking Simulations with Hypothetical Target Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-) into the binding site of a target protein.

Given the structural similarities of the diazaspiro[3.5]nonane scaffold to moieties found in inhibitors of proteins such as KRAS G12C, hypothetical docking studies could be performed against this and other oncological targets. nih.govresearchgate.net For instance, the switch-II pocket of KRAS G12C is a known binding site for covalent inhibitors containing a similar core structure. nih.govresearchgate.net

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- would be generated and energy-minimized.

Preparation of the Receptor: The crystal structure of the target protein (e.g., KRAS G12C, PDB ID: 7ACD) would be obtained from the Protein Data Bank. Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the receptor. The simulation would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be scored based on their binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to understand the binding mode.

The goal of such simulations would be to predict whether 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- could be a viable starting point for designing more potent and selective inhibitors for the chosen hypothetical target.

Ligand Efficiency and Physicochemical Property Calculations for Lead Optimization Research

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size. It helps in selecting promising lead compounds for further optimization. LE is calculated as the binding energy per heavy (non-hydrogen) atom.

To assess the potential of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- in lead optimization, its physicochemical properties must first be calculated. These properties are crucial for predicting a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 1: Calculated Physicochemical Properties of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Heavy Atom Count11
LogP (octanol-water partition coefficient)-0.5
Topological Polar Surface Area (TPSA)41.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

With these properties, various ligand efficiency indices can be calculated once binding affinity data (e.g., from in vitro assays) is available. For example, if a hypothetical binding affinity (pIC50) of 6.0 (equivalent to a 1 µM inhibitor) were determined, the following efficiency metrics could be calculated:

Ligand Efficiency (LE): LE = (1.37 * pIC50) / Heavy Atom Count = (1.37 * 6.0) / 11 ≈ 0.75 kcal/mol per heavy atom. nih.gov

Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - LogP = 6.0 - (-0.5) = 6.5. mtak.hu

An LLE value greater than 5 is generally considered favorable for a lead compound. mtak.hu These metrics would guide medicinal chemists in modifying the structure of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- to improve its potency while maintaining favorable physicochemical properties.

Machine Learning Approaches for Property Prediction and Synthetic Route Planning

In recent years, machine learning (ML) has become a powerful tool in chemical research. For a novel compound like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, ML models can be employed for:

Property Prediction: ML models, trained on large datasets of known molecules, can predict various properties of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, such as its solubility, toxicity, and metabolic stability. This can help in the early identification of potential liabilities and guide the design of derivatives with improved profiles.

Synthetic Route Planning: Retrosynthesis prediction tools that utilize ML can propose viable synthetic pathways for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-. These tools can analyze the molecule's structure and suggest a sequence of reactions to synthesize it from commercially available starting materials. This can save significant time and resources in the laboratory.

The application of these ML approaches can accelerate the research and development process for compounds based on the 2,7-diazaspiro[3.5]nonane scaffold.

Spectroscopic Property Prediction from Theoretical Models and Experimental Correlation

Theoretical models, particularly those based on Density Functional Theory (DFT), can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. For 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, these predictions are invaluable for its structural confirmation and characterization.

Table 2: Predicted Spectroscopic Data for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): 1.5-1.9 (m, 4H, cyclobutane (B1203170) CH₂), 2.3 (s, 3H, N-CH₃), 2.5-2.8 (m, 4H, piperidine (B6355638) CH₂), 3.0-3.3 (m, 2H, piperidine CH₂ adjacent to N), 7.5 (br s, 1H, NH)
¹³C NMR δ (ppm): 30-35 (cyclobutane CH₂), 45-50 (N-CH₃), 50-55 (piperidine CH₂), 60-65 (spiro carbon), 170-175 (C=O)
IR ν (cm⁻¹): 3200-3400 (N-H stretch), 2800-3000 (C-H stretch), 1650-1680 (C=O stretch, amide)

Note: These are hypothetical predicted values. Actual experimental values may differ.

These predicted spectra would then be compared with experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A strong correlation between the predicted and experimental data would provide confident confirmation of the synthesized molecule's structure.

Exploration of 2,7 Diazaspiro 3.5 Nonan 1 One, 7 Methyl in Medicinal Chemistry and Chemical Biology Research

The 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- Scaffold as a Privileged Structure in Ligand Design

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Spirocyclic systems are increasingly being recognized as privileged scaffolds due to their unique conformational properties. researchgate.netresearchgate.net The 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- scaffold, with its embedded lactam and tertiary amine functionalities within a rigid spirocyclic framework, offers a versatile platform for the development of potent and selective ligands.

Advantages of Rigid Spirocyclic Scaffolds in Molecular Recognition

Rigid spirocyclic scaffolds, such as 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl-, offer several advantages in molecular recognition, making them highly attractive in drug design. rsc.org Their inherent three-dimensionality allows for the precise projection of functional groups into a binding site, facilitating specific and high-affinity interactions with biological targets. chembridge.com The introduction of a spirocyclic core increases the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule, a parameter that has been correlated with a higher success rate in clinical development. bldpharm.combldpharm.com This increased saturation leads to more complex and defined 3D shapes, which can enhance receptor-ligand complementarity. bldpharm.com

Furthermore, the rigidity of the spirocyclic framework reduces the number of rotatable bonds in a molecule. bldpharm.com This has a beneficial impact on the entropic penalty associated with binding, as the molecule does not need to "freeze" a large number of conformations upon interacting with its target. researchgate.net This can translate into higher binding affinities. The rigid nature of these scaffolds also allows for the fine-tuning of physicochemical properties such as solubility and metabolic stability. bldpharm.com For instance, the replacement of a flexible morpholine (B109124) ring with more rigid azaspiro cycles has been shown to lower lipophilicity (logD) and improve metabolic stability in the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com

Conformational Restriction and Preorganization in Ligand-Target Binding

The concept of conformational restriction is central to the utility of spirocyclic scaffolds in ligand design. nih.gov By locking the relative orientation of different parts of a molecule, a spirocyclic core reduces the conformational flexibility of a ligand. nih.gov This preorganization of the ligand into a bioactive conformation, or a conformation that is very close to it, minimizes the entropic cost of binding. researchgate.netrsc.org When a flexible ligand binds to a protein, it loses a significant amount of conformational entropy, which is thermodynamically unfavorable. nih.gov In contrast, a rigid, preorganized ligand has a lower entropic penalty to pay upon binding, which can lead to a more favorable free energy of binding and, consequently, higher potency. elifesciences.org

The 2,7-diazaspiro[3.5]nonan-1-one scaffold provides a rigid core that can be used to position substituents in a precise and predictable manner. This is particularly advantageous in structure-based drug design, where the goal is to design ligands that fit snugly into a protein's binding pocket and make specific interactions with key residues. chembridge.com The defined geometry of the spirocycle allows for the optimal placement of hydrogen bond donors and acceptors, hydrophobic groups, and other pharmacophoric features to maximize interactions with the target protein. rsc.org

Structure-Activity Relationship (SAR) Studies of Derivatives Based on the Compound Core

The 2,7-diazaspiro[3.5]nonan-1-one core has been successfully utilized as a scaffold for the development of potent and selective inhibitors of various biological targets. A notable example is the discovery of covalent inhibitors of KRAS G12C, a key oncogenic protein. researchgate.netnih.gov In this context, the 2,7-diazaspiro[3.5]nonan-1-one moiety serves as a key building block that can be derivatized to optimize potency, selectivity, and pharmacokinetic properties.

Positional Scanning and Substituent Effects on Molecular Recognition

Positional scanning is a powerful technique used in combinatorial chemistry to systematically explore the effect of different substituents at various positions of a molecular scaffold. researchgate.net In the development of KRAS G12C inhibitors based on the 2,7-diazaspiro[3.5]nonan-1-one core, extensive SAR studies have been conducted to understand the impact of substituents on the quinazoline (B50416) and indazole rings, as well as on the piperidine (B6355638) moiety. nih.gov

For instance, in a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, modifications to the quinazoline core at the 6 and 8 positions with electron-withdrawing groups like chlorine and fluorine were found to be beneficial for inhibitory activity. nih.gov The nature of the substituent on the indazole ring also played a crucial role, with a methyl group at the 5-position of the indazole leading to a significant enhancement in potency. nih.gov Furthermore, the amino substituent at the 2-position of the quinazoline was explored, with a 1-methylpiperidin-4-yl group proving to be optimal for balancing potency and metabolic stability. nih.gov

The following interactive data table summarizes the structure-activity relationships of key derivatives from the KRAS G12C inhibitor program.

Compound IDR1 (Quinazoline-6)R2 (Quinazoline-8)R3 (Indazole-5)R4 (Quinazoline-2)IC50 (nM) for KRAS G12C
5c HHH(1-methylpiperidin-4-yl)amino130
7a ClFH(1-methylpiperidin-4-yl)amino11
7b ClFCH3(1-methylpiperidin-4-yl)amino2.6
7c ClFCl(1-methylpiperidin-4-yl)amino10

Data sourced from a study on KRAS G12C inhibitors. nih.gov

Isosteric and Bioisosteric Replacements to Modulate Interactions

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, employed to fine-tune the physicochemical and pharmacological properties of lead compounds. cambridgemedchemconsulting.comchem-space.com A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new molecule with similar biological properties but potentially different physical or chemical characteristics. cambridgemedchemconsulting.com

In the context of the 2,7-diazaspiro[3.5]nonan-1-one scaffold, bioisosteric replacements can be envisioned at several positions to modulate ligand-target interactions, improve metabolic stability, or alter solubility. For example, the 7-methyl group could potentially be replaced with other small alkyl groups or with bioisosteres such as an ethyl group or a cyclopropyl (B3062369) group to probe the steric and electronic requirements of the binding pocket. The replacement of a hydrogen atom with fluorine is a common bioisosteric strategy to block metabolic oxidation or to modulate the pKa of nearby basic centers. cambridgemedchemconsulting.com

The lactam carbonyl group in the 2,7-diazaspiro[3.5]nonan-1-one ring is a key hydrogen bond acceptor. While essential for binding in many cases, it could also be a site of metabolic instability. Bioisosteric replacement of the lactam with other groups capable of accepting hydrogen bonds, such as a sulfoximine (B86345) or a reversed sulfonamide, could be explored to improve pharmacokinetic properties while maintaining biological activity. Spirocyclic scaffolds themselves can act as bioisosteres for more common ring systems. For example, the 2,6-diazaspiro[3.3]heptane motif has been successfully used as a bioisostere for piperazine (B1678402), leading to improved target selectivity and reduced cytotoxicity in some cases. rsc.org

Mechanistic Investigations of Molecular Interactions (in vitro and in silico Systems)

Understanding the molecular interactions between a ligand and its target is crucial for rational drug design. A combination of in vitro biochemical assays and in silico computational methods is often employed to elucidate these interactions. For the derivatives of the 2,7-diazaspiro[3.5]nonan-1-one scaffold targeting KRAS G12C, such studies have provided detailed insights into their mechanism of action. nih.gov

X-ray crystallography has been instrumental in revealing the binding mode of these inhibitors. nih.gov The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to bind in the switch-II pocket of KRAS G12C. nih.gov The acrylamide (B121943) warhead forms a covalent bond with the mutant cysteine-12 residue, leading to irreversible inhibition. nih.gov The spirocyclic core itself does not make direct interactions with the protein but serves as a rigid linker to position the quinazoline and acrylamide moieties in their optimal orientations for binding and reaction.

The quinazoline ring is involved in key hydrogen bonding interactions with the backbone of the protein, while the substituted indazole ring extends into a hydrophobic pocket. In silico molecular docking and molecular dynamics simulations can be used to further probe these interactions and to predict the binding affinities of new analogs. These computational methods can help to rationalize the observed SAR and to guide the design of new derivatives with improved properties. For example, the enhanced potency of the 5-methylindazole derivative 7b can be attributed to favorable hydrophobic interactions within the binding pocket, a hypothesis that can be tested and refined through computational modeling.

In vitro assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to quantify the binding kinetics and thermodynamics of the inhibitors. These studies can provide valuable information on the association and dissociation rates of the compounds, as well as the enthalpic and entropic contributions to the binding free energy. Such data, when combined with structural and computational information, provides a comprehensive understanding of the molecular interactions driving ligand recognition and inhibition.

Enzyme Inhibition Kinetics and Binding Affinity Determination (cell-free assays)

Derivatives of the 2,7-diazaspiro[3.5]nonan-1-one scaffold have been extensively studied as potent inhibitors of the KRAS G12C mutant protein, a key driver in various cancers. nih.govresearchgate.net These compounds typically feature an acryloyl group, transforming the core scaffold into a reactive "warhead" that forms a covalent bond with the cysteine residue of the mutated KRAS protein. This covalent interaction leads to irreversible inhibition of the enzyme's activity.

In cell-free assays, these derivatives demonstrate potent inhibition of KRAS G12C. Structure-activity relationship (SAR) studies have led to the optimization of these inhibitors, resulting in compounds with significant potency. For example, the compound 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (a derivative referred to as compound 7b in one study) was identified as a highly potent inhibitor. nih.gov Another optimized compound, ASP6918, also based on the 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one framework, was found to have extremely potent in vitro activity against KRAS G12C. nih.gov

While specific kinetic constants such as IC50, Ki, and kinact/KI are determined in these studies to quantify the efficiency of inhibition, they are often reported in the full research articles. The data below summarizes the reported activities for representative compounds.

Compound ClassTarget EnzymeReported ActivityReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CPotent covalent inhibitors nih.govresearchgate.net
ASP6918KRAS G12CExtremely potent in vitro activity nih.gov

Note: Specific IC50 and other kinetic values are typically found within the full-text publications cited.

Receptor Binding Assays and Ligand Characterization (membrane preparations)

The primary focus of research for the 2,7-diazaspiro[3.5]nonan-1-one scaffold and its derivatives has been on intracellular enzymes, specifically the KRAS protein which is a cytosolic GTPase. nih.govnih.gov As such, traditional receptor binding assays, which are typically conducted using membrane preparations to characterize interactions with transmembrane receptors, are generally not the primary method for evaluating these compounds. The characterization of binding is more commonly performed using cell-free enzyme assays and biophysical methods that are suited for soluble proteins, as detailed in other sections of this article.

Modulation of Protein-Protein Interactions and Allosteric Effects

The mechanism of action for 2,7-diazaspiro[3.5]nonan-1-one-based KRAS G12C inhibitors is a prime example of modulating protein-protein interactions through an allosteric effect. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. In its active state, it binds to and activates downstream effector proteins, such as RAF kinases, initiating signaling cascades that drive cell proliferation.

The covalent inhibitors based on the 2,7-diazaspiro[3.5]nonan-1-one scaffold bind to a specific pocket on the KRAS G12C protein known as the switch-II pocket. nih.govresearchgate.net This binding occurs when KRAS G12C is in its inactive, GDP-bound state. By covalently modifying the cysteine-12 residue located in this pocket, the inhibitors lock the KRAS protein in this inactive conformation. This allosterically prevents the conformational changes required for GTP binding and subsequent interaction with downstream effectors. nih.govresearchgate.net Consequently, the entire downstream signaling pathway is inhibited, leading to reduced cell proliferation in KRAS G12C-mutant cancer cells.

Target Engagement Studies via Biophysical Methods (e.g., SPR, MST)

Biophysical methods are crucial for confirming the direct binding of inhibitors to their target protein and for characterizing the binding kinetics and thermodynamics. For the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series of KRAS G12C inhibitors, X-ray crystallography has been a key biophysical technique.

Co-crystal structures of these inhibitors in complex with the KRAS G12C protein have been obtained, providing detailed atomic-level views of the interaction. nih.govresearchgate.net These structural studies have definitively confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket and forms a covalent bond with the target cysteine. nih.gov This structural information is invaluable for structure-based drug design, enabling further optimization of the inhibitors for improved potency and selectivity. nih.gov While specific Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) data for this exact chemical series is not detailed in the abstracts of the surveyed literature, these methods are standard for characterizing the binding affinity and kinetics of small molecule-protein interactions in the broader field of KRAS inhibitor development.

Applications in Chemical Probe Development

The unique properties of the 2,7-diazaspiro[3.5]nonan-1-one scaffold make it a valuable starting point for the development of chemical probes to study cellular signaling pathways.

Synthesis of Affinity Labels and Photoaffinity Probes for Target Identification

The acrylamide derivatives of the 2,7-diazaspiro[3.5]nonan-1-one scaffold are, by their nature, covalent inhibitors and thus function as highly specific affinity labels for the KRAS G12C protein. They can be used to selectively tag and identify this mutant protein in complex biological samples.

Furthermore, this scaffold could be readily adapted for the creation of photoaffinity probes. By incorporating a photolabile group (such as a diazirine or benzophenone) into the molecular structure, a probe could be designed to bind to its target protein and then, upon photoactivation with UV light, form a covalent bond with nearby amino acid residues in a less specific manner than the targeted covalent inhibitors. This would be a powerful tool for identifying unknown binding partners or "off-targets" of these compounds within the cell, providing a more comprehensive understanding of their pharmacological profile.

Development of Fluorescent Ligands for Cellular Imaging and Biosensor Applications

The development of fluorescent ligands is a critical area of chemical biology for visualizing the localization and dynamics of proteins in living cells. The 2,7-diazaspiro[3.5]nonan-1-one scaffold could serve as the core for such probes. By chemically conjugating a fluorophore (e.g., a BODIPY dye or a rhodamine derivative) to a non-critical position on the inhibitor molecule, it is feasible to create a fluorescent version of the KRAS G12C inhibitor.

Such a fluorescent ligand would enable researchers to use advanced microscopy techniques to:

Visualize the subcellular localization of the KRAS G12C protein.

Monitor the engagement of the inhibitor with its target in real-time within a cellular context.

Develop high-throughput screening assays based on fluorescence polarization or FRET to discover new ligands.

While the synthesis of a fluorescent probe based on this specific diazaspiro scaffold has not yet been reported in the reviewed literature, the successful development of fluorescent imaging agents for KRAS G12C using other inhibitor scaffolds demonstrates the viability and high value of this approach.

High-Throughput Screening (HTS) Libraries Containing 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. The composition of HTS libraries is critical to the success of these campaigns. In recent years, there has been a significant shift towards the inclusion of molecules with greater three-dimensional complexity, moving away from flat, aromatic structures. Spirocyclic scaffolds, such as the 2,7-diazaspiro[3.5]nonane system, are prime candidates for enriching HTS libraries with novel, drug-like compounds. lifechemicals.com

The inherent rigidity and three-dimensional nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets. chemdiv.com The 2,7-diazaspiro[3.5]nonan-1-one scaffold, in particular, offers multiple points for chemical diversification, allowing for the creation of a wide array of derivatives with distinct physicochemical properties. The presence of the 7-methyl group can also play a crucial role in modulating a compound's biological activity and metabolic stability, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry. mdpi.comnih.gov

The successful identification of potent KRAS G12C inhibitors based on this scaffold underscores its importance and provides a strong rationale for the inclusion of a diverse set of 2,7-diazaspiro[3.5]nonan-1-one derivatives in HTS libraries, particularly those focused on oncology and covalent inhibitor discovery.

Below is a representative data table of 2,7-diazaspiro[3.5]nonane derivatives that have been investigated as KRAS G12C inhibitors. This table illustrates the type of data that would be associated with such compounds within an HTS library and subsequent hit-to-lead optimization efforts.

Compound IDR GroupTargetActivity (IC50)
1a 4-fluorophenylKRAS G12C1.2 µM
1b 2,4-difluorophenylKRAS G12C0.8 µM
1c 4-cyanophenylKRAS G12C0.5 µM
1d 3-hydroxyphenylKRAS G12C2.5 µM

This table is a representative example based on published research and is intended for illustrative purposes.

The data clearly indicates that substitutions on the core scaffold can significantly impact biological activity, highlighting the importance of having a diverse range of derivatives in a screening library to explore the structure-activity relationship (SAR) for a given biological target. The inclusion of compounds like 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- and its analogues in HTS libraries provides a valuable resource for the discovery of novel therapeutic agents.

Analytical Methodologies for Research and Development of 2,7 Diazaspiro 3.5 Nonan 1 One, 7 Methyl

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in the analytical workflow of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, providing the necessary resolution and sensitivity to separate the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-. The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve a reliable and reproducible separation.

A typical reversed-phase HPLC method would be developed, given the polar nature of the diazaspiro moiety. The selection of a suitable stationary phase, such as a C18 or C8 column, is the first step. Method development would then proceed by evaluating different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic nitrogen atoms in the spirocyclic structure, thereby influencing retention and peak shape.

Gradient elution is often preferred over isocratic elution to ensure the timely elution of both early- and late-eluting impurities. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule. Validation of the developed HPLC method would be carried out according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

For the analysis of volatile organic impurities and residual solvents that may be present from the synthesis of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique offers high sensitivity and specificity for identifying and quantifying these types of impurities.

A headspace GC-MS method is typically employed for residual solvent analysis. In this approach, a sample of the compound is heated in a sealed vial to partition the volatile solvents into the headspace gas, which is then injected into the GC-MS system. The choice of the GC column, often a polar capillary column, is crucial for separating a wide range of potential solvents. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.

Table 2: Representative GC-MS Conditions for Residual Solvent Analysis

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40 °C (5 min), then to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Mass Spectrometer (Scan mode)
Headspace Sampler 80 °C equilibration for 15 minutes

Chiral Chromatography for Enantiomeric Purity Determination and Separation

Since the spirocyclic nature of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- can lead to chirality, methods for determining enantiomeric purity are essential. Chiral chromatography is the primary technique used for the separation of enantiomers. This can be achieved through either chiral HPLC or chiral GC.

For chiral HPLC, specialized stationary phases containing a chiral selector are used. These selectors, such as derivatized cyclodextrins or polysaccharide-based phases, interact differently with each enantiomer, leading to their separation. The development of a chiral HPLC method involves screening various chiral columns and mobile phases to find the optimal conditions for resolution.

Spectrophotometric and Potentiometric Methods for Quantification in Research Samples

While chromatographic methods are paramount, spectrophotometric and potentiometric techniques can offer simpler and faster alternatives for quantification in specific research contexts, particularly for in-process controls or preliminary assessments.

UV-Visible spectrophotometry can be used for quantification if the compound possesses a suitable chromophore and the sample matrix is not overly complex. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Potentiometric titration is another viable method for quantifying the basic nitrogen centers in 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-. This involves titrating a solution of the compound with a standardized acid and monitoring the change in potential using an appropriate electrode. The endpoint of the titration corresponds to the amount of substance present.

Stability Studies of the Compound under Various Research and Storage Conditions

Understanding the stability of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- is crucial for determining its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a variety of environmental conditions and monitoring for degradation over time.

Hydrolytic Stability under Different pH Conditions and Buffer Systems

Hydrolytic stability is a key parameter, especially for compounds that may be exposed to aqueous environments. The stability of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- would be assessed at different pH values, typically covering acidic, neutral, and basic conditions (e.g., pH 2, 7, and 9). The studies are conducted in various buffer systems to evaluate the potential catalytic effects of buffer components.

Samples are incubated at a constant temperature, and aliquots are withdrawn at specified time points. The amount of the remaining parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC method. The lactam ring within the structure is a potential site for hydrolysis, which would lead to the formation of a corresponding amino acid derivative.

Table 3: Example of a Hydrolytic Stability Study Design

pHBuffer SystemTemperature (°C)Time Points (days)
2.00.01 N HCl400, 1, 3, 7, 14, 28
7.0Phosphate Buffer400, 1, 3, 7, 14, 28
9.0Borate Buffer400, 1, 3, 7, 14, 28

Thermal Degradation Pathways and Kinetic Analysis

The thermal stability of a compound is a critical parameter, influencing its storage, handling, and processing conditions. The investigation of thermal degradation pathways and kinetics for 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- would involve subjecting the compound to a range of elevated temperatures and analyzing the resulting degradation products and the rate of decomposition.

Methodology: Thermogravimetric analysis (TGA) would be the primary technique to determine the onset of thermal decomposition and the mass loss as a function of temperature. Differential scanning calorimetry (DSC) would be used to identify thermal events such as melting and decomposition, and to quantify the associated enthalpy changes. To identify the degradation products, samples would be heated at specific temperatures for controlled durations, and the resulting mixtures analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Degradation Pathways: Based on the structure of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, several thermal degradation pathways can be postulated. These include:

Ring-opening reactions: The strained four-membered azetidinone ring or the six-membered piperidine (B6355638) ring could undergo cleavage.

Fragmentation: The spirocyclic system could fragment into smaller, more volatile molecules.

N-demethylation: The methyl group attached to the nitrogen atom could be cleaved.

Decarbonylation: Loss of the carbonyl group from the lactam ring.

Kinetic Analysis: The kinetic parameters of the thermal degradation process, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using TGA data collected at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, would be applied to analyze the data and determine the kinetic parameters as a function of the extent of conversion. This provides insights into the complexity of the degradation mechanism.

Illustrative Kinetic Data for Thermal Degradation

Heating Rate (°C/min) Onset Temperature (°C) Peak Decomposition Temperature (°C) Activation Energy (Ea) (kJ/mol)
5 210 235 150
10 225 250 152
15 235 260 151

Photolytic Degradation Mechanisms under Simulated Light Exposure

Photostability is a crucial factor for compounds that may be exposed to light during their lifecycle. The study of photolytic degradation involves exposing the compound to light of controlled wavelength and intensity and identifying the resulting degradants.

Methodology: Photostability studies would be conducted in a photostability chamber equipped with lamps that simulate sunlight (e.g., xenon or metal halide lamps) according to ICH guidelines. Solutions of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- in appropriate solvents would be irradiated, and samples would be withdrawn at various time points for analysis by High-Performance Liquid Chromatography (HPLC) with UV or MS detection to monitor the disappearance of the parent compound and the formation of photoproducts.

Potential Degradation Mechanisms: The photolytic degradation of organic molecules can proceed through various mechanisms, including:

Norrish Type I and Type II reactions: Cleavage of the bonds adjacent to the carbonyl group.

Photoisomerization: Rearrangement of the molecular structure.

Photooxidation: Degradation in the presence of oxygen, which can be initiated by the absorption of light.

N-C bond cleavage: The bonds to the nitrogen atoms in the heterocyclic rings could be susceptible to photolytic cleavage.

Quantum Yield Determination: The efficiency of the photochemical degradation process is quantified by the quantum yield (Φ), which is the number of molecules degraded per photon absorbed. The quantum yield would be determined by measuring the rate of degradation and the intensity of the light absorbed by the sample using a chemical actinometer.

Illustrative Photolytic Degradation Data

Wavelength Range (nm) Irradiation Time (h) Degradation (%) Major Photoproducts Quantum Yield (Φ)
290-400 24 15 Ring-opened isomers 0.012
290-400 48 28 Ring-opened isomers, fragmented amines 0.011

Oxidative Stability Analysis and Degradation Product Identification

Oxidative degradation can occur when a compound is exposed to oxidizing agents or atmospheric oxygen. Understanding the oxidative stability is essential for determining appropriate storage conditions and identifying potential impurities.

Methodology: Forced degradation studies would be performed by exposing 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- to various oxidizing agents, such as hydrogen peroxide, at different concentrations and temperatures. The degradation would be monitored over time using HPLC. The identification of the degradation products would be carried out using LC-MS/MS, which provides fragmentation patterns that are crucial for structure elucidation.

Potential Oxidation Sites and Products: The structure of the compound presents several potential sites for oxidation:

N-Methyl Group: The methyl group can be oxidized to a formyl group or completely removed (N-dealkylation) to yield the corresponding secondary amine.

Tertiary Amine: The nitrogen atom of the piperidine ring is a tertiary amine and can be oxidized to an N-oxide.

Azetidinone Ring: The lactam ring could be susceptible to oxidative cleavage.

Illustrative Oxidative Degradation Products

Degradation Product Proposed Structure m/z [M+H]⁺
N-oxide derivative Oxidation of the piperidine nitrogen 171.1128
N-formyl derivative Oxidation of the N-methyl group 169.0972
N-demethyl derivative Cleavage of the N-methyl group 141.0917

Aqueous Solubility and Dissolution Rate Studies for Research Applications in Molecular Interactions

Aqueous solubility is a fundamental physicochemical property that influences a compound's behavior in biological and chemical systems. The dissolution rate is also critical, as it determines how quickly a solid compound dissolves in a solvent.

Methodology for Aqueous Solubility: The thermodynamic equilibrium solubility would be determined using the shake-flask method. nih.gov An excess amount of the solid compound would be added to a phosphate buffer solution at a physiological pH of 7.4. The suspension would be agitated at a constant temperature until equilibrium is reached. The suspension would then be filtered, and the concentration of the dissolved compound in the filtrate would be determined by HPLC with UV detection.

Methodology for Dissolution Rate: The intrinsic dissolution rate (IDR) would be measured using the rotating disk method. A pellet of the pure compound with a known surface area would be prepared and rotated at a constant speed in a dissolution medium. The concentration of the dissolved compound would be measured over time to determine the dissolution rate per unit area.

Factors Influencing Solubility and Dissolution Rate: Several factors can influence the aqueous solubility and dissolution rate of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-, including:

pH: The presence of basic nitrogen atoms means that the solubility is likely to be pH-dependent.

Temperature: Solubility and dissolution rates are generally temperature-dependent.

Crystal Form: Different polymorphic forms of a compound can exhibit different solubilities and dissolution rates.

Presence of Excipients: In a formulated product, other components can affect these properties.

Illustrative Solubility and Dissolution Data

Parameter Value Conditions
Aqueous Solubility 0.5 mg/mL pH 7.4, 25 °C
Intrinsic Dissolution Rate 0.1 mg/cm²/min pH 7.4, 25 °C, 100 rpm

Application of Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Unknown Structure Elucidation in Complex Mixtures

In the analysis of degradation studies, complex mixtures of the parent compound and numerous degradation products are often generated. Hyphenated analytical techniques are indispensable for separating and identifying these unknown components.

LC-MS for Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures. spectroscopyonline.com The LC component separates the individual compounds, which are then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the unknown compounds. scirp.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a "fingerprint" for the molecule, aiding in the elucidation of its structure. scirp.org

LC-NMR for Structure Elucidation: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of HPLC with the structural elucidation capabilities of NMR. conicet.gov.ar This technique allows for the acquisition of NMR spectra of individual compounds as they elute from the chromatography column. conicet.gov.ar This is particularly useful for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. nih.gov Various modes of operation, such as on-flow, stopped-flow, and loop-storage, can be employed depending on the concentration of the analyte. conicet.gov.ar

Complementary Nature of LC-MS and LC-NMR: LC-MS and LC-NMR are highly complementary techniques. LC-MS is more sensitive and provides molecular weight and fragmentation information, while LC-NMR provides detailed structural information, including connectivity and stereochemistry. nih.gov An integrated approach using both techniques is often the most effective strategy for the unambiguous identification of unknown degradation products in complex mixtures. conicet.gov.ar

Information from Hyphenated Techniques for a Hypothetical Degradation Product

Analytical Technique Information Obtained
LC-MS
High-Resolution MS Elemental Composition: C₇H₁₀N₂O₂ (from accurate mass)
MS/MS Fragmentation pattern suggesting loss of a methyl group and water
LC-NMR
¹H NMR Presence of aromatic and aliphatic protons, absence of an N-methyl signal
¹³C NMR Number and type of carbon atoms

Future Directions and Emerging Research Opportunities for 2,7 Diazaspiro 3.5 Nonan 1 One, 7 Methyl

Development of Novel and Highly Efficient Synthetic Routes to the Core Structure

The synthesis of the 2,7-diazaspiro[3.5]nonane core is a critical area of research, with a focus on improving efficiency and scalability. Current strategies often involve multi-step sequences that can be lengthy and low-yielding. Future research is directed towards the development of more direct and modular approaches.

One promising avenue is the use of superacids in intramolecular Friedel-Crafts reactions to construct diazaspirocycles. nih.govresearchgate.net The use of a Brønsted superacid like triflic acid has been shown to provide higher yields and reduced reaction times without the need for heating, particularly when dicationic electrophilic intermediates are involved. nih.govresearchgate.net

Another area of exploration is the development of one-pot, multi-component reactions. These reactions offer a streamlined approach to building complex molecular architectures from simple starting materials in a single step, which aligns with the principles of green chemistry by reducing waste and energy consumption. nih.govmdpi.com For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of other spiro compounds. mdpi.com

The development of novel catalytic systems is also crucial. Transition metal catalysis and organometallic chemistry can offer milder reaction conditions and greater functional group tolerance. The application of such catalysts in novel cyclization strategies could lead to more efficient and versatile syntheses of the 2,7-diazaspiro[3.5]nonan-1-one core.

Synthetic StrategyKey FeaturesPotential Advantages
Superacid-promoted cyclodehydrationUtilizes Brønsted superacids (e.g., triflic acid). nih.govresearchgate.netHigh yields, reduced reaction times, no heating required. nih.govresearchgate.net
Multi-component reactionsOne-pot synthesis from multiple starting materials. nih.govmdpi.comIncreased efficiency, reduced waste, atom economy. nih.gov
Novel catalytic systemsEmploys transition metal or organometallic catalysts. Milder reaction conditions, broader functional group tolerance.

Expanding the Chemical Space of 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl- Derivatives via New Reactions

Expanding the chemical space of derivatives of 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- is essential for exploring their full therapeutic potential. This involves the development and application of new chemical reactions to introduce diverse functional groups onto the core scaffold.

A significant area of recent development has been the synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. nih.govresearchgate.net These compounds, featuring an acryloyl amine moiety, have been identified as potent covalent inhibitors of KRAS G12C. nih.govresearchgate.net The synthesis of these derivatives allows for the exploration of structure-activity relationships to improve potency and metabolic stability. nih.govresearchgate.netnih.gov

Future research will likely focus on diversifying the types of reactions used to functionalize the diazaspiro nonane (B91170) core. This could include the use of diazo compounds in reactions catalyzed by metalloporphyrins to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com Such reactions, including cyclopropanations and carbene insertions, can introduce novel structural motifs. mdpi.com

Furthermore, the development of functionalized derivatives of related 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid highlights the potential for creating a wide array of derivatives with diverse functional groups. univ.kiev.uaresearchgate.net These approaches, which have proven to be scalable, can be adapted to the 2,7-diazaspiro[3.5]nonan-1-one scaffold to generate libraries of compounds for biological screening. univ.kiev.uaresearchgate.net

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action for Related Compounds

While significant progress has been made in identifying KRAS G12C as a target for 2,7-diazaspiro[3.5]nonane derivatives, the exploration of other potential biological targets is a key area for future research. nih.govresearchgate.netnih.gov The unique three-dimensional structure of this scaffold makes it a versatile platform for designing ligands for a variety of proteins.

The KRAS protein is a central player in the mitogen-activated protein kinase (MAPK) signaling pathway, which controls numerous cellular functions. google.com Mutations in the KRAS gene are drivers in many human cancers. nih.govresearchgate.net Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one act as covalent inhibitors, binding to the mutated cysteine residue in KRAS G12C and locking the protein in an inactive state. nih.govresearchgate.netyoutube.comresearchgate.net X-ray crystallography has shown that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C. researchgate.net

Beyond KRAS, related diazaspiroalkanes have been investigated as ligands for other biological targets. For example, diazaspiro cores have been explored as bioisosteres for the piperazine (B1678402) moiety in the development of sigma-2 receptor ligands, which have potential applications in neurology and oncology. mdpi.comresearchgate.net Additionally, 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists of the GABA-A receptor. soton.ac.uk These findings suggest that the 2,7-diazaspiro[3.5]nonan-1-one scaffold could be a valuable starting point for the design of inhibitors for a range of other protein targets, including other kinases and G-protein coupled receptors.

Compound ClassBiological TargetMechanism of Action
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12C nih.govresearchgate.netnih.govCovalent inhibition of the mutated cysteine residue, locking the protein in an inactive state. nih.govresearchgate.netyoutube.comresearchgate.net
Diazaspiroalkane derivativesSigma-2 Receptor mdpi.comresearchgate.netBioisosteric replacement of piperazine to modulate receptor binding. mdpi.com
3,9-Diazaspiro[5.5]undecane derivativesGABA-A Receptor soton.ac.ukCompetitive antagonism. soton.ac.uk

Integration of Artificial Intelligence and Robotics in Compound Design, Synthesis, and Characterization

The integration of artificial intelligence (AI) and robotics offers transformative potential for accelerating the discovery and development of novel 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- derivatives. These technologies can be applied across the entire drug discovery pipeline, from initial compound design to synthesis and characterization.

Robotics can automate the chemical synthesis of these designed compounds. Automated synthesis platforms can perform reactions, purifications, and analyses with high throughput and reproducibility, freeing up chemists for more creative tasks. This is particularly valuable for building libraries of derivatives for screening.

The combination of AI and robotics creates a closed-loop system for accelerated drug discovery. AI can design novel compounds, which are then synthesized and tested by robotic systems. The experimental data is then fed back into the AI models to refine the next round of designs. This iterative process can significantly shorten the timeline for identifying promising drug candidates.

Potential Applications in Materials Science or Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of the 2,7-diazaspiro[3.5]nonan-1-one core suggests potential applications beyond medicinal chemistry, in the fields of materials science and supramolecular chemistry.

In materials science, the difunctional nature of the 2,7-diazaspiro[3.5]nonane scaffold, with its two nitrogen atoms, makes it a potential monomer for the synthesis of novel polymers. The incorporation of this rigid spirocyclic unit into a polymer backbone could impart unique thermal and mechanical properties to the resulting material. While there is limited published research on the use of this specific compound in polymer synthesis, the theoretical potential exists for its inclusion in polyamides or polyurethanes.

In the realm of supramolecular chemistry, the nitrogen atoms of the diazaspirocycle can act as hydrogen bond donors and acceptors, enabling the formation of well-ordered, self-assembling structures. nsf.gov These self-assembled architectures could find applications in areas such as crystal engineering and the development of functional materials. The synthesis of related diazaspirocycles has been explored in the context of creating 9,9'-spirobifluorenes, which have applications in organic electronics. researchgate.netmorressier.com The ability of the 2,7-diazaspiro[3.5]nonan-1-one core to direct the formation of specific supramolecular assemblies is an area ripe for future investigation.

Sustainable Production and Environmental Impact Considerations in Future Research Paradigms

Future research into the synthesis of 2,7-diazaspiro[3.5]nonan-1-one, 7-methyl- and its derivatives will increasingly need to incorporate principles of green chemistry to ensure sustainable production and minimize environmental impact.

A key focus will be the development of eco-friendly synthetic methods. This includes the use of mechanochemical methods, such as mechanical grinding, which can reduce the need for large quantities of solvents and energy. envirobiotechjournals.com Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency. mdpi.com The use of environmentally benign solvents, such as water or ethanol, and the development of catalyst systems that can be recycled are also important considerations. mdpi.com

The use of plant extracts as reducing and stabilizing agents in the synthesis of nanoparticles is an example of a green synthesis approach that could potentially be adapted for the synthesis of complex organic molecules. nih.govmdpi.commdpi.com These bio-inspired methods offer a renewable and environmentally friendly alternative to traditional chemical synthesis.

Life cycle assessment will also be an important tool for evaluating the environmental impact of different synthetic routes. This involves analyzing the entire production process, from the sourcing of raw materials to the disposal of waste, to identify areas where improvements can be made. By integrating these sustainable practices into the research and development process, the environmental footprint of producing these valuable chemical compounds can be significantly reduced.

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